molecular formula C17H16N6O B2692465 (3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034223-38-4

(3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2692465
CAS RN: 2034223-38-4
M. Wt: 320.356
InChI Key: GHNCREGCRLBPMU-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole and pyrimidine rings would likely make the compound aromatic and potentially bioactive .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Pyrazole compounds are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If the compound shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c24-16(13-4-1-5-15(10-13)23-9-3-8-20-23)22-11-14(12-22)21-17-18-6-2-7-19-17/h1-10,14H,11-12H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNCREGCRLBPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

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